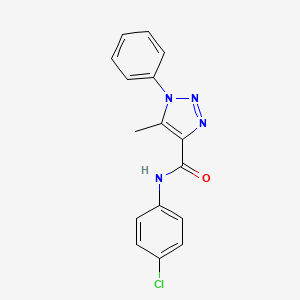
N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The specific reactions used depend on the structure of the compound. For instance, the synthesis of a triazole typically involves a reaction known as a click reaction .Molecular Structure Analysis
The molecular structure of a compound is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The reactivity of a compound is largely determined by its functional groups. For example, the triazole ring is known to participate in various reactions, including nucleophilic substitutions and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process : N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, was synthesized using 4-chlorobenzenamine. Key conditions included a reaction temperature of 78℃ and a reaction time of 8 hours, yielding up to 88% of the target compound (Lian-Di Kan, 2015).
Pharmacological Properties and Applications
- Antimicrobial Activity : Novel 1H-1,2,3-triazole-4-carboxamides showed promising antimicrobial activities against pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. Specific 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrated potent antibacterial effects, particularly against S. aureus (Pokhodylo et al., 2021).
Chemical Interactions and Mechanisms
- Molecular Docking Studies : The interactions of two 1,2,3-triazole derivatives with biological macromolecules like human serum albumin and DNA were investigated. These studies revealed strong interactions between the triazoles and the macromolecules, with binding constants indicating significant hydrophobic interactions, electrostatic force, or hydrogen bonding (Liu et al., 2020).
Synthetic Applications
- One-pot Synthesis for Combinatorial Chemistry : A synthetic protocol was developed for creating combinatorial libraries of 1-(R(1)-phenyl)-5-methyl-N-R(2)-1H-1,2,3-triazole-4-carboxamides using azides, amines, and diketene in a one-pot system. This approach offers high yields and short reaction times, making it valuable for combinatorial chemistry (Pokhodylo et al., 2009).
Bioactive Compound Synthesis
- Synthesis of β-Carboline Derivatives : New β-carboline derivatives with 1,2,3-triazole rings were synthesized from L-tryptophan. These compounds exhibited cytotoxic and antibacterial activities, with certain derivatives showing high inhibition activity against specific bacterial strains (Salehi et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLIKLKPCKTXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

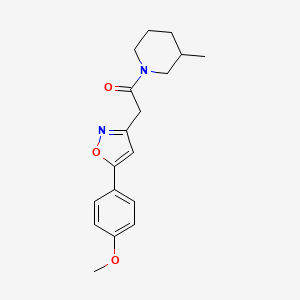



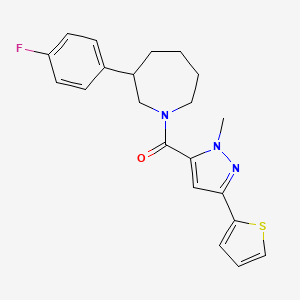
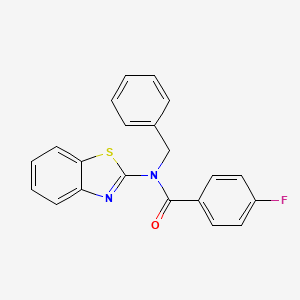

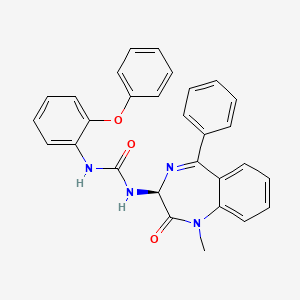
![3-{[(2-Ethylphenyl)amino]carbonyl}-7-(2-thienyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2469418.png)

![N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2469420.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2469421.png)
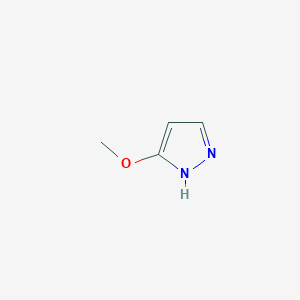
![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)